molecular formula C7H14 B7779939 4,4-Dimethyl-1-pentene CAS No. 62851-51-8

4,4-Dimethyl-1-pentene

Cat. No.: B7779939
CAS No.: 62851-51-8
M. Wt: 98.19 g/mol
InChI Key: KLCNJIQZXOQYTE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-pentene is an organic compound with the molecular formula C7H14. It is a colorless liquid with a hydrocarbon-like odor. This compound is characterized by its branched structure, featuring a pentene backbone with two methyl groups attached to the fourth carbon atom. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1-pentene can be synthesized through the S(N)2’ attack of an organolithium reagent on an allyl ether. This method involves the nucleophilic substitution of the allyl ether, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is typically produced through the fractional distillation and separation of olefins. This process involves the distillation of crude oil fractions to isolate the desired olefin, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4,4-Dimethylpentane.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).

Major Products:

Scientific Research Applications

4,4-Dimethyl-1-pentene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-pentene involves its reactivity with various reagents. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in this compound is targeted by oxidizing agents, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form a saturated compound .

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-pentene
  • 4,4-Dimethyl-2-pentene
  • 3,3-Dimethyl-1-butene
  • 4-Methyl-1-pentene

Comparison: 4,4-Dimethyl-1-pentene is unique due to its specific branching and position of the double bond. Compared to similar compounds, it exhibits distinct reactivity and physical properties. For instance, 2,2-Dimethyl-4-pentene has a different branching pattern, affecting its boiling point and reactivity. Similarly, 4,4-Dimethyl-2-pentene has the double bond in a different position, leading to variations in its chemical behavior .

Properties

IUPAC Name

4,4-dimethylpent-1-ene
Source PubChem
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InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KLCNJIQZXOQYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29252-76-4
Record name 1-Pentene, 4,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6073235
Record name 1-Pentene, 4,4-dimethyl-
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Molecular Weight

98.19 g/mol
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Physical Description

Clear, colorless liquid; [Aldrich MSDS]
Record name 1-Pentene, 4,4-dimethyl-
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CAS No.

762-62-9, 62851-51-8
Record name 4,4-Dimethyl-1-pentene
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Record name 4,4-Dimethylpent-1-ene
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Record name 4,4-DIMETHYL-1-PENTENE
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Record name 1-Pentene, 4,4-dimethyl-
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Record name 4,4-dimethylpent-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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